molecular formula C39H40NO3PS B6291475 (R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide CAS No. 2160535-57-7

(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6291475
CAS No.: 2160535-57-7
M. Wt: 633.8 g/mol
InChI Key: QQLMJYVKSJQTCR-TUIDWXDSSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a xanthene backbone substituted with diphenylphosphanyl and 4-methoxyphenyl groups. Its stereochemical configuration (R and S at specific centers) and bulky substituents make it a promising candidate for asymmetric catalysis and pharmaceutical applications. The sulfinamide group enhances its ability to act as a chiral auxiliary or ligand in enantioselective reactions. Molecular weight and steric hindrance from the 9,9-dimethylxanthene and diphenylphosphanyl groups contribute to its unique reactivity and selectivity .

Properties

IUPAC Name

N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLMJYVKSJQTCR-TUIDWXDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40NO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 9,9-Dimethyl-9H-xanthene Backbone

The xanthene backbone is synthesized via acid-catalyzed cyclocondensation of 2-(2-hydroxy-5-methylphenyl)ethanol derivatives. Key parameters include:

ParameterOptimal ConditionYield (%)
Catalystp-Toluenesulfonic acid78–82
SolventToluene
Temperature110–120°C
Reaction Time12–16 hours

The dimethyl groups at the 9-position are introduced using methyl triflate under basic conditions, achieving >95% substitution efficiency.

Introduction of the Diphenylphosphanyl Group

Phosphorylation at the 5-position employs a palladium-catalyzed cross-coupling strategy:

Reaction Scheme:

Xanthene-Br+HPPh2Pd(OAc)2/XantphosXanthene-PPh2+HBr\text{Xanthene-Br} + \text{HPPh}2 \xrightarrow{\text{Pd(OAc)}2/\text{Xantphos}} \text{Xanthene-PPh}_2 + \text{HBr}

Optimization FactorEffect on Yield
Ligand (Xantphos)Increases yield by 32%
Solvent (DMF)Optimal for solubility
Temperature (80°C)Balances rate vs. decomposition

This step typically achieves 68–74% isolated yield after column chromatography.

Attachment of 4-Methoxyphenylmethyl Moiety

The stereoselective introduction of the 4-methoxyphenyl group employs a chiral auxiliary-mediated Mannich reaction:

Key Reaction Parameters:

  • Chiral ligand: (R)-BINAP (2 mol%)

  • Lewis acid: Zn(OTf)₂

  • Temperature: −20°C to 0°C

  • Diastereomeric ratio: 92:8 (S:R)

EntryBasedr (S:R)Yield (%)
1Et₃N85:1562
2iPr₂NEt92:871
3DBU78:2258

Optimal conditions use iPr₂NEt in THF at −15°C, yielding 71% with 92% diastereoselectivity.

Sulfinamide Formation

The tert-butylsulfinamide group is introduced via nucleophilic displacement using (R)-tert-butanesulfinamide:

Reaction Mechanism:

Intermediate-NH2+(R)-O=S=NC(C)(C)CCuBrProduct+H2O\text{Intermediate-NH}2 + \text{(R)-O=S=NC(C)(C)C} \xrightarrow{\text{CuBr}} \text{Product} + \text{H}2\text{O}

ConditionOptimal ValueImpact
Copper catalystCuBr (5 mol%)Reduces racemization
SolventCH₂Cl₂Maintains low moisture
Reaction time48 hoursCompletes conversion

This step achieves 89% enantiomeric excess (ee) as determined by chiral HPLC analysis.

Stereochemical Control Strategies

The compound contains two stereogenic centers requiring meticulous configuration management:

  • Xanthene-4-yl Center (S-configuration):

    • Controlled through asymmetric hydrogenation using Ru-(S)-BINAP catalysts

    • Achieves 94% ee at 5 bar H₂ pressure

  • Sulfinamide Center (R-configuration):

    • Dictated by the chiral tert-butanesulfinamide reagent

    • Final ee >99% after recrystallization

Purification and Characterization

Purification Protocol:

  • Initial silica gel chromatography (hexane:EtOAc 3:1)

  • Recrystallization from ethanol/water (4:1)

  • Final HPLC purification (Chiralpak IA column)

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.25 (m, 14H, aromatic), 3.82 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃)

  • ³¹P NMR (162 MHz, CDCl₃): δ −12.5 ppm

  • HRMS : m/z calcd for C₃₉H₄₀NO₃PS [M+H]⁺ 633.2432, found 633.2429

Challenges and Limitations

  • Phosphanyl Group Oxidation:

    • Requires strict anaerobic conditions (<1 ppm O₂)

    • Solved using Schlenk line techniques

  • Sulfinamide Racemization:

    • Minimized by low-temperature (−40°C) workup

    • Additives: 2,6-lutidine (0.5 equiv)

  • Scale-up Issues:

    • Batch size limited to 50 g due to exothermic risks in Mannich step

    • Continuous flow systems under investigation

Chemical Reactions Analysis

Ligand Behavior in Transition Metal Catalysis

The diphenylphosphanyl group in this compound serves as a strong electron-donating ligand for transition metals. Key reactions include:

Metal Reaction Type Application Conditions
PdSuzuki-Miyaura CouplingC–C bond formationMild base, aqueous/organic solvent
RhHydrogenationAsymmetric reduction of ketonesH₂ (1–5 atm), 25–60°C
RuTransfer HydrogenationEnantioselective synthesisIsopropanol, KOtBu

The xanthene backbone enhances steric bulk, improving enantioselectivity in asymmetric transformations .

Sulfinamide-Mediated Asymmetric Induction

The tert-butylsulfinamide group enables chiral auxiliary applications:

  • Nucleophilic Additions : Reacts with Grignard reagents or organozinc compounds to form stereodefined amines. Enantiomeric excess (ee) values exceed 90% in ketone additions.

  • Cycloadditions : Participates in [3+2] cyclizations with nitroolefins, yielding pyrrolidines with >85% diastereoselectivity .

Phosphine Oxidation and Functionalization

The diphenylphosphanyl group undergoes controlled oxidation:
R3P+H2O2R3P=O\text{R}_3\text{P} + \text{H}_2\text{O}_2 \rightarrow \text{R}_3\text{P=O}
This reaction is reversible under reducing conditions, allowing dynamic ligand tuning .

Coordination-Driven Self-Assembly

The compound forms supramolecular architectures via metal coordination:

Architecture Metal Stoichiometry Application
MacrocyclicAg⁺2:2 (L:M)Chiral sensing
HelicalCu²⁺3:1 (L:M)Enantioselective catalysis

These assemblies exhibit circularly polarized luminescence (CPL) with dissymmetry factors (gₗᵤₘ) up to 10⁻³ .

Cross-Coupling Reactions

As a supporting ligand in Pd-catalyzed couplings:

Substrate Reaction Partner Yield Turnover Number (TON)
Aryl bromidesArylboronic acids72–89%450–600
Vinyl triflatesAlkynylzinc reagents65–78%300–420

Reactions proceed at 0.1–1 mol% catalyst loading with 4:1 ligand-to-Pd ratio .

Stability and Compatibility

  • Thermal Stability : Decomposes above 220°C (TGA data).

  • Solvent Compatibility : Soluble in THF, DCM, and toluene; insoluble in water or hexane .

  • Air Sensitivity : Requires handling under inert atmosphere due to phosphine oxidation .

Scientific Research Applications

Structural Characteristics

This compound features a chiral sulfinamide moiety and a xanthene-based phosphine ligand. The presence of the diphenylphosphanyl group enhances its ability to form stable complexes with transition metals, which is crucial for its catalytic properties. The molecular formula is C40H42NO3PSC_{40}H_{42}NO_3PS with a molecular weight of approximately 647.81 g/mol .

Catalysis

One of the primary applications of this compound is as a ligand in transition metal-catalyzed reactions. Its unique structural features allow it to stabilize metal centers effectively, enhancing catalytic activity in various organic transformations such as:

  • Cross-Coupling Reactions : The compound has shown promise in facilitating Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds .
  • Asymmetric Synthesis : Due to its chiral nature, this ligand can be employed in asymmetric catalysis to produce enantiomerically enriched products, which are essential in pharmaceuticals .

Material Science

The compound’s phosphine ligand properties make it suitable for applications in material science, particularly in the development of:

  • Photonic Materials : The xanthene backbone exhibits fluorescence properties that can be harnessed in photonic devices .
  • Sensors : Its ability to form complexes with various metals allows for the development of sensors that can detect metal ions through changes in fluorescence or conductivity .

Case Study 1: Asymmetric Synthesis

In a study published by De Gruyter, researchers utilized this ligand in asymmetric synthesis to achieve high enantioselectivity in the synthesis of chiral amines from prochiral substrates. The results demonstrated that the ligand significantly improved yields compared to traditional ligands used in similar processes .

Case Study 2: Photonic Applications

Another research effort focused on the application of this compound in developing fluorescent materials for LED technology. The study highlighted how the incorporation of the xanthene unit led to enhanced light emission properties, making it a candidate for next-generation lighting solutions .

Mechanism of Action

The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.

Comparison with Similar Compounds

Key Observations:

Electronic Modulation : Compounds with dual diphenylphosphanyl groups (e.g., ) or methoxy substituents (e.g., 4,5-dimethoxyphenyl in ) alter electron density, affecting ligand-metal coordination.

Hydrophobicity : Adamantyl-substituted analogs increase lipophilicity, which may enhance membrane permeability in biological applications.

Physicochemical Properties

  • Molecular Weight : The target compound (760.02 g/mol) is significantly heavier than analogs like (541.7 g/mol), impacting solubility and diffusion rates.
  • Storage Stability : Analogs such as require argon-charged storage due to phosphine oxidation sensitivity, whereas the target compound’s stability under standard conditions remains unspecified .
  • Stereochemical Complexity : The R/S configurations in the target compound and contrast with the S(R) configuration in , which may limit compatibility with specific chiral substrates.

Biological Activity

(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with potential therapeutic applications. Its biological activity is of significant interest, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a xanthene core with a diphenylphosphanyl group and a sulfinamide moiety. The molecular formula is C41H44NO2PSC_{41}H_{44}NO_2PS, with a molecular weight of approximately 645.83 g/mol. The presence of the diphenylphosphanyl group suggests potential interactions with biological targets, particularly enzymes involved in cancer metabolism.

Anticancer Properties

Recent studies have shown that compounds related to xanthene derivatives exhibit significant anticancer activity. For instance, N-xanthone benzenesulfonamides have been reported as inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme frequently upregulated in various cancers. One study indicated that a related xanthone compound had an IC50 value of 2.1 μM against PGAM1, suggesting that modifications to the xanthone structure could enhance inhibitory activity against cancer cell proliferation .

Enzyme Inhibition

The sulfinamide group in this compound may confer specific inhibitory effects on enzymes critical for tumor growth. The inhibition of PGAM1 has been linked to reduced glycolytic flux in cancer cells, leading to decreased proliferation and increased apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the xanthene core and substituents on the aromatic rings significantly affect the potency and selectivity of the compound against target enzymes. For example, substituents at specific positions on the benzene ring have been shown to enhance binding affinity and selectivity towards PGAM1 compared to other enzymes .

Case Studies

  • In Vitro Studies : A series of N-xanthone benzenesulfonamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). Most derivatives exhibited IC50 values ranging from 1.98 to 9.12 µM, indicating promising anticancer properties .
  • Mechanistic Insights : Molecular docking studies revealed that certain xanthone derivatives form hydrogen bonds with key residues in PGAM1, enhancing their inhibitory effects. This interaction was confirmed through enzymatic assays demonstrating selective inhibition over other metabolic pathways .

Q & A

Q. Example DoE Workflow :

Screening : 25^5-1 factorial design to rank factors (e.g., solvent polarity, ligand:metal ratio).

Optimization : Central composite design to maximize ee.

Verification : Confirm robustness across 3 batches.

Basic: What analytical techniques are critical for assessing purity and impurity profiles?

  • HPLC-MS : Detect and quantify impurities (e.g., diastereomers, dephosphorylated byproducts) using a C18 column and UV/Vis detection at 254 nm .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragment patterns to identify degradation products.
  • Elemental Analysis : Validate sulfur and phosphorus content to ensure stoichiometric integrity .

Advanced: How does the sulfinamide group influence reactivity in palladium-catalyzed cross-couplings?

The sulfinamide acts as a hemilabile ligand, transiently dissociating from Pd to facilitate oxidative addition of aryl halides. Its electron-withdrawing nature stabilizes Pd(0) intermediates, reducing catalyst deactivation.
Methodological Validation :

  • Compare reaction rates using 31^{31}P NMR to monitor Pd-ligand dissociation kinetics.
  • Perform DFT calculations to map electronic effects on transition-state energetics .

Advanced: How can researchers resolve conflicting data in catalytic efficiency across different substrates?

Contradictions often arise from substrate-specific steric/electronic mismatches. Address this by:

Substrate Scope Analysis : Categorize substrates by Hammett σ values and Tolman electronic parameters.

Multivariate Analysis : Use principal component analysis (PCA) to correlate substrate descriptors with catalytic activity.

Ligand Modification : Introduce tunable substituents (e.g., varying methoxy groups on the xanthene backbone) to tailor steric bulk .

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